molecular formula C11H7BrN2O2S B215369 2-(4-Bromophenyl)sulfanyl-3-nitropyridine CAS No. 200930-64-9

2-(4-Bromophenyl)sulfanyl-3-nitropyridine

Cat. No.: B215369
CAS No.: 200930-64-9
M. Wt: 311.16 g/mol
InChI Key: ALXMJLHAUALJAS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)sulfanyl-3-nitropyridine is an organic compound with the molecular formula C11H7BrN2O2S. It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a nitropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)sulfanyl-3-nitropyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a bromophenyl sulfanyl derivative with a nitropyridine boronic acid under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)sulfanyl-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)sulfanyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)sulfanyl-3-nitropyridine involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, modulating biological processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)sulfanyl-3-nitropyridine
  • 2-(4-Methylphenyl)sulfanyl-3-nitropyridine
  • 2-(4-Fluorophenyl)sulfanyl-3-nitropyridine

Uniqueness

2-(4-Bromophenyl)sulfanyl-3-nitropyridine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXMJLHAUALJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320095
Record name 2-(4-bromophenyl)sulfanyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

200930-64-9
Record name 2-(4-bromophenyl)sulfanyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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